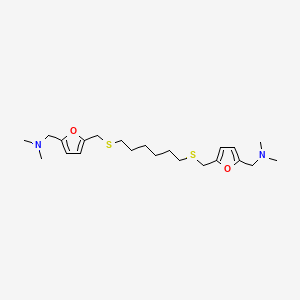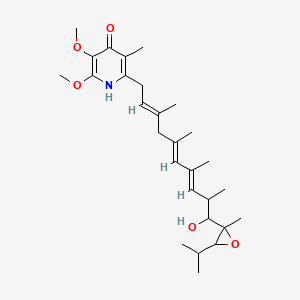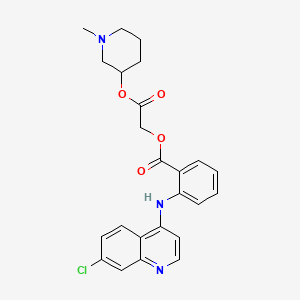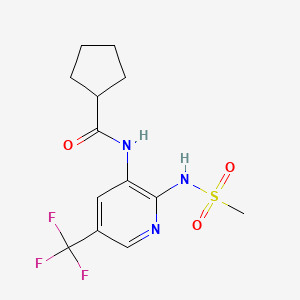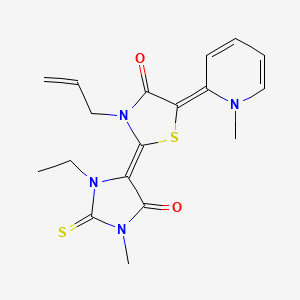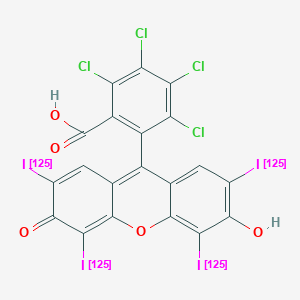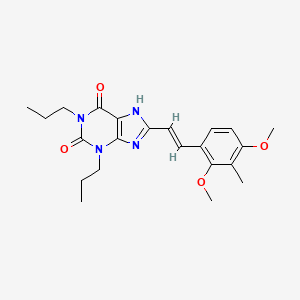
(E)-8-(2,4-Dimethoxy-3-methylstyryl)-1,3-dipropylxanthine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-8-(2,4-Dimethoxy-3-methylstyryl)-1,3-dipropylxanthine is a synthetic compound that belongs to the xanthine family Xanthines are a group of alkaloids commonly found in various plants and are known for their stimulant effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-8-(2,4-Dimethoxy-3-methylstyryl)-1,3-dipropylxanthine typically involves the following steps:
Formation of the Xanthine Core: The xanthine core is synthesized through a series of reactions starting from purine derivatives.
Introduction of the Styryl Group: The styryl group is introduced via a Heck reaction, where a styrene derivative reacts with the xanthine core in the presence of a palladium catalyst.
Substitution with Methoxy and Methyl Groups: The final step involves the substitution of the styryl group with methoxy and methyl groups using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-8-(2,4-Dimethoxy-3-methylstyryl)-1,3-dipropylxanthine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products Formed
Scientific Research Applications
(E)-8-(2,4-Dimethoxy-3-methylstyryl)-1,3-dipropylxanthine has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (E)-8-(2,4-Dimethoxy-3-methylstyryl)-1,3-dipropylxanthine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Caffeine: Another xanthine derivative known for its stimulant effects.
Theophylline: Used in the treatment of respiratory diseases.
Theobromine: Found in cocoa and chocolate, with mild stimulant effects.
Uniqueness
(E)-8-(2,4-Dimethoxy-3-methylstyryl)-1,3-dipropylxanthine is unique due to its specific substitution pattern and the presence of the styryl group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
151539-20-7 |
|---|---|
Molecular Formula |
C22H28N4O4 |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
8-[(E)-2-(2,4-dimethoxy-3-methylphenyl)ethenyl]-1,3-dipropyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C22H28N4O4/c1-6-12-25-20-18(21(27)26(13-7-2)22(25)28)23-17(24-20)11-9-15-8-10-16(29-4)14(3)19(15)30-5/h8-11H,6-7,12-13H2,1-5H3,(H,23,24)/b11-9+ |
InChI Key |
YFKCKLWMHCNBPO-PKNBQFBNSA-N |
Isomeric SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)/C=C/C3=C(C(=C(C=C3)OC)C)OC |
Canonical SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C=CC3=C(C(=C(C=C3)OC)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


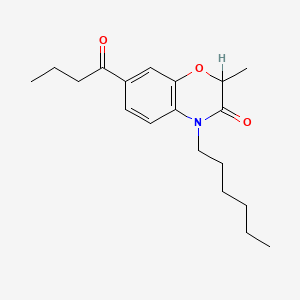

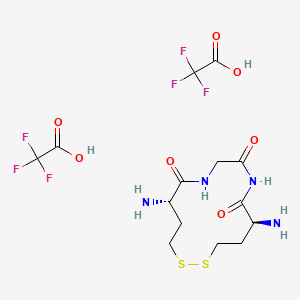

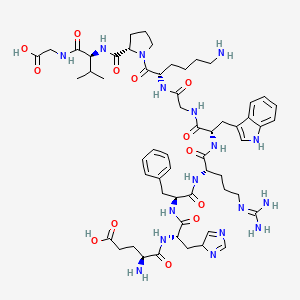
![N-benzyl-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12738664.png)
